molecular formula C20H27NOSi B13969113 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine

Cat. No.: B13969113
M. Wt: 325.5 g/mol
InChI Key: WZTJJHSTQOTADQ-UHFFFAOYSA-N
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Description

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine is a chemical compound with the molecular formula C20H27NOSi. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine typically involves the protection of the hydroxyl group in pyrrolidine derivatives using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as a building block for complex molecules.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic processes. The tert-butyldiphenylsilyl group can be selectively removed under mild acidic conditions, revealing the free hydroxyl group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pyrrolidine
  • 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl-1-methyl-1H-pyrazole

Uniqueness

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine is unique due to its stability and ease of removal of the tert-butyldiphenylsilyl group. This makes it a preferred protecting group in organic synthesis compared to other silyl ethers, which may require harsher conditions for deprotection .

Properties

IUPAC Name

tert-butyl-diphenyl-pyrrolidin-3-yloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTJJHSTQOTADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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